molecular formula C10H9N5OS B3146093 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 588719-28-2

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3146093
CAS No.: 588719-28-2
M. Wt: 247.28 g/mol
InChI Key: XCPMOSUNMGZQHY-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 588719-28-2) is a high-value chemical scaffold for pharmaceutical and antimicrobial research. This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of heterocycles, which are renowned for their broad spectrum of biological activities . The mesoionic nature of the 1,3,4-thiadiazole core allows these molecules to readily cross biological membranes and interact with various protein targets, making them a versatile pharmacophore for drug discovery . Recent scientific studies highlight the significant potential of this compound class, particularly as therapeutic candidates against urease-positive microorganisms . Derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated potent urease inhibition, a key virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis , with some analogs showing IC50 values in the sub-micromolar range . Furthermore, this structural motif has exhibited promising antibacterial and anti-mycobacterial activities, as evidenced by research on similar coumarin-fused triazolothiadiazole derivatives . Researchers can utilize this compound as a key intermediate for synthesizing novel analogs or as a lead compound for investigating new mechanisms of action in antimicrobial and anticancer research. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c1-16-7-4-2-3-6(5-7)8-12-13-10-15(8)14-9(11)17-10/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPMOSUNMGZQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of hydrazine derivatives with appropriate carboxylic acids or their derivatives.

  • Cyclization Reactions: Cyclization steps are crucial to form the triazolothiadiazole core structure.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can involve the replacement of functional groups on the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Halogenating agents, nucleophiles, and polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Synthesis Yields: Most analogues are synthesized in 70–80% yields via cyclization reactions using POCl3 or HgO ().
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 5b) enhance electrophilic reactivity, whereas bulky groups (e.g., adamantyl) influence crystal packing and solubility ().

Pharmacological Activity

Triazolo-thiadiazoles exhibit diverse bioactivities, modulated by substituents:

Key Observations :

  • Antimicrobial Activity: Nitro-substituted derivatives (e.g., 5b) show superior antibacterial potency compared to amino- or methoxy-substituted compounds, likely due to enhanced electrophilic interactions with microbial enzymes .
  • Anti-inflammatory Potential: Adamantyl-substituted analogues inhibit COX-1/2 enzymes, suggesting the methoxyphenyl derivative may also target inflammatory pathways .
  • Vasodilatory Effects : Pyridyl substituents () correlate with vasodilation, implying that the methoxyphenyl group’s electron-rich aromatic system could mimic this activity.

Physicochemical Properties

Table 3: Physical Property Comparison
Compound Name Melting Point (°C) Solubility Trends Stability
3-(3-Methoxyphenyl)-... N/A Moderate (polar solvents) Likely stable in solid state
3-(4-Nitrophenyl)-6-phenyl-... (5b) 183 Low (nonpolar solvents) Hygroscopic
3-Bromophenyl-substituted derivative 259–260 Insoluble in water Thermally stable

Key Observations :

  • Melting Points : Nitro and bromo substituents increase melting points (>180°C) due to strong intermolecular interactions (e.g., halogen bonding) . Methoxy groups may reduce melting points via steric hindrance.
  • Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to adamantyl or nitro groups .

Biological Activity

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H9N5OSC_{10}H_{9}N_{5}OS with a molecular weight of 247.28 g/mol. The compound features a triazole-thiadiazole core structure that is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives. Notably, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • Case Study: Antitumor Activity
    A study conducted by researchers at the National Cancer Institute evaluated a series of triazolo-thiadiazole compounds against 60 different cancer cell lines. The results indicated that these compounds exhibited significant antineoplastic activity across various types of cancer including leukemia and breast cancer. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-468 (Breast)5.2Apoptosis induction
Similar DerivativeA549 (Lung)7.8Cell cycle arrest

Antimicrobial Activity

Research has also indicated that compounds containing the triazole-thiadiazole moiety possess antimicrobial properties. A review highlighted that certain derivatives showed inhibition against various bacterial strains and fungi .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on normal cell lines versus cancerous cell lines to evaluate selectivity. The results suggested that while exhibiting cytotoxicity towards cancer cells, the compound displayed lower toxicity towards normal cells .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the triazole ring via cyclization.
  • Introduction of the thiadiazole moiety through condensation reactions.
  • Functionalization at the phenyl position to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, and how are intermediates characterized?

  • Methodology : The synthesis involves sequential heterocyclic ring formation. Key steps include:

  • Condensation of diethyl oxalate with 1-(3-methoxyphenyl)ethan-1-one using NaH in toluene to form pyrazole intermediates .
  • Cyclization with hydrazine hydrate to generate the triazole-thiadiazole core .
  • Final functionalization using phosphorus oxychloride (POCl₃) to introduce the amine group .
    • Characterization : Confirm intermediates via 1H^1H NMR (e.g., pyrazole protons at δ 6.8–7.5 ppm) and IR (C=O stretch at 1680–1700 cm⁻¹). Final product purity is assessed via HPLC (≥95% purity) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Key Techniques :

  • NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm) to confirm substitution patterns .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₁H₁₀N₄OS) with ≤0.3% deviation .
  • HPLC-MS : Monitor reaction progress and quantify impurities using C18 columns with acetonitrile/water gradients .

Q. How can researchers optimize reaction yields for scale-up?

  • Strategies :

  • Use excess POCl₃ (1.5–2.0 eq) to drive thiadiazole ring closure .
  • Control temperature during hydrazine cyclization (70–80°C) to minimize byproducts .
  • Employ recrystallization from ethanol/water mixtures for high-purity isolation .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s antifungal activity?

  • Approach :

  • Target 14-α-demethylase lanosterol (PDB: 3LD6) , a fungal cytochrome P450 enzyme .
  • Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on hydrogen bonding with heme cofactors and hydrophobic interactions with methoxyphenyl groups .
  • Validate docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with in vitro antifungal assays against Candida albicans .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Methodology :

  • Perform systematic SAR studies : Vary substituents (R-groups) at the 6-position (e.g., -NH₂, -Cl, -CH₃) to assess impacts on bioactivity .
  • Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with IC₅₀ values .
  • Address outliers via crystallography (e.g., X-ray diffraction) to detect conformational flexibility or polymorphism .

Q. How can QSAR models guide the design of derivatives with enhanced pharmacological profiles?

  • Framework :

  • Build datasets with descriptors like logP, polar surface area, and topological polarizability .
  • Train models using Random Forest or SVM algorithms to predict cytotoxicity and membrane permeability .
  • Validate predictions with in vitro ADMET assays (e.g., microsomal stability, hERG inhibition) .

Q. What mechanistic insights explain the compound’s selectivity for fungal vs. human targets?

  • Hypothesis :

  • The triazole-thiadiazole core mimics lanosterol’s planar structure, enabling selective binding to fungal 14-α-demethylase over human CYP3A4 .
  • Test via competitive inhibition assays using lanosterol analogs and human liver microsomes .
  • Confirm selectivity via crystallographic comparison of ligand-binding pockets .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Solutions :

  • Formulate with DMSO/PEG 400 (1:4 v/v) for in vitro studies .
  • Synthesize prodrugs (e.g., acetylated amines) to enhance aqueous solubility .

Q. What analytical pitfalls arise in purity assessment, and how to mitigate them?

  • Issues :

  • Residual solvents (e.g., toluene) may co-elute with the compound in GC-MS .
  • Mitigation : Use HS-GC (headspace gas chromatography) with FID detection and validate against USP standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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